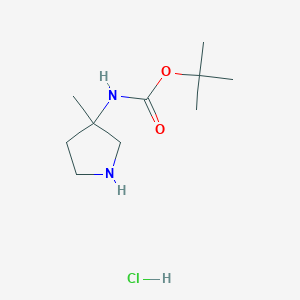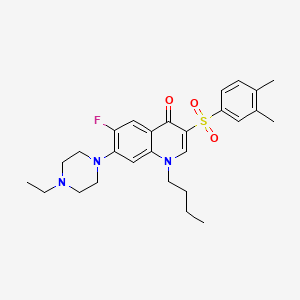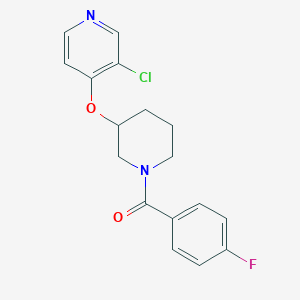
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2173992-06-6 . It has a molecular weight of 250.77 . The IUPAC name of this compound is tert-butyl ((3-methylpyrrolidin-3-yl)methyl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for “tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride” is 1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-8-11(4)5-6-12-7-11;/h12H,5-8H2,1-4H3,(H,13,14);1H . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique
Chemical Synthesis and Reactions
One prominent application of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride in scientific research lies in its role in chemical synthesis, particularly in the generation of α-aminated methyllithium. Ortiz, Guijarro, and Yus (1999) have demonstrated the catalyzed lithiation of a N-(chloromethyl) carbamate, leading to the production of functionalized carbamates and substituted 1,2-diols through a series of reactions involving lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) (Ortiz, Guijarro, & Yus, 1999).
Crystal Structure Analysis
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride also plays a role in the study of crystal structures. Baillargeon et al. (2017) investigated the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, noting the simultaneous hydrogen and halogen bonds involving the same carbonyl group (Baillargeon et al., 2017).
Molecular Architecture and Hydrogen Bonding
The chemical is integral to the exploration of molecular architecture and hydrogen bonding. Das et al. (2016) synthesized two carbamate derivatives to analyze the interplay of strong and weak hydrogen bonds that assemble molecules into a three-dimensional architecture, highlighting the complex interactions within molecular structures (Das et al., 2016).
Development of Drug Intermediates
Moreover, the synthesis of important drug intermediates, including tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate and tert-butyl pyrrolidin-3-ylmethylcarbamate from itaconic acid ester, showcases its application in the pharmaceutical field. Geng Min (2010) described a cost-efficient and environmentally friendly process for these intermediates, underscoring the importance of tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate hydrochloride in drug development (Geng Min, 2010).
Mécanisme D'action
Target of Action
It is known that this compound is used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.
Mode of Action
As a biochemical reagent, it likely interacts with its targets to induce changes at the molecular level
Biochemical Pathways
It is known to be a useful building block in the synthesis of several novel organic compounds, indicating that it may participate in various biochemical reactions.
Result of Action
As a biochemical reagent, it is likely to have diverse effects depending on the specific context of its use .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Propriétés
IUPAC Name |
tert-butyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-9(2,3)14-8(13)12-10(4)5-6-11-7-10;/h11H,5-7H2,1-4H3,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMVQVILSXAFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OC(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2766746.png)
![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2766747.png)
![3-(3,5-difluorobenzyl)-6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2766750.png)
![3-[(4-Methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B2766751.png)
![N-[2-(Furan-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2766753.png)
![Methyl 2-[3-(tert-butoxy)cyclobutylidene]acetate](/img/structure/B2766754.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2766756.png)

![7-chloro-2-(((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766760.png)
![(Z)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2766761.png)
![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766763.png)


